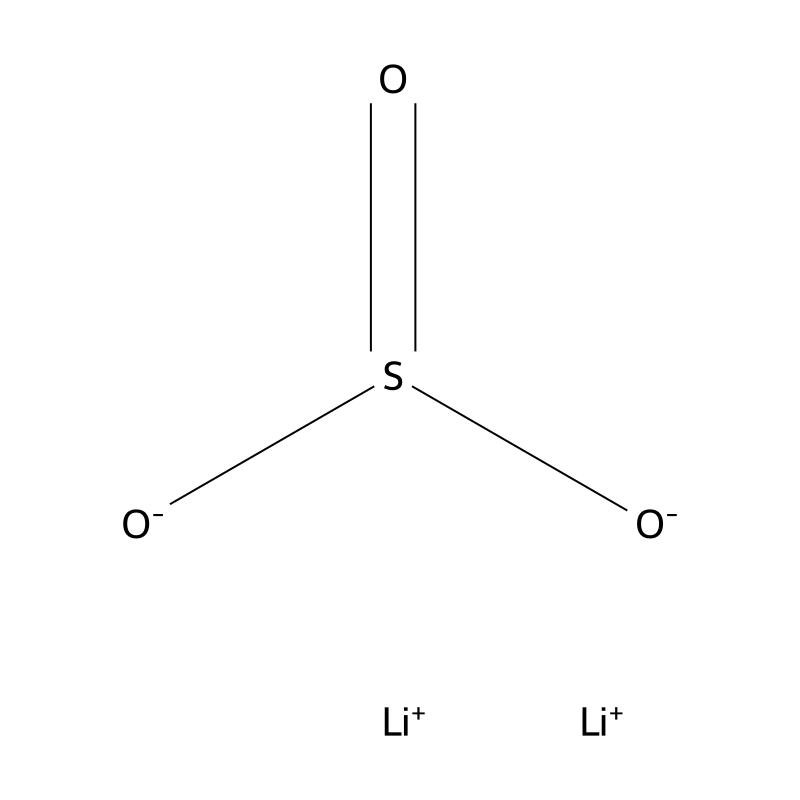

Dilithium sulphite

Li2O3S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Li2O3S

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dilithium sulphite, chemically denoted as lithium sulphite with the formula , is an ionic compound characterized by its white crystalline appearance. It is soluble in water and is known for its role in various chemical and biological processes. As a lithium salt of sulphurous acid, dilithium sulphite contains two lithium ions for each sulphite ion, contributing to its unique properties and applications in both industrial and research settings .

- Oxidation: It can be oxidized to lithium sulphate () using oxidizing agents such as hydrogen peroxide ():

- Reduction: The compound can be reduced to lithium sulphide () using hydrogen gas () under high temperature and pressure:

- Substitution: Dilithium sulphite can react with halogens, producing lithium halides and releasing sulphur dioxide:

These reactions highlight the compound's versatility in chemical transformations, leading to various products essential for different applications.

In biological contexts, dilithium sulphite has been explored for its potential as a selective fluorescent probe for detecting biological substances. This capability is particularly valuable in biochemical research, where understanding the dynamics of sulphide ions is crucial for various metabolic processes. The interactions of dilithium sulphite with biological systems may also influence cellular mechanisms, although detailed studies are still ongoing to elucidate these effects .

Dilithium sulphite can be synthesized through several methods:

- Reaction with Lithium Hydroxide: The compound can be produced by reacting lithium hydroxide () with sulphur dioxide ():

- Industrial Production: In industrial settings, dilithium sulphite is synthesized by reacting lithium carbonate () with sulphur dioxide:This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Dilithium sulphite has diverse applications across various fields:

- Chemical Industry: It serves as a reagent in numerous chemical syntheses.

- Biological Research: The compound is utilized in developing fluorescent probes for detecting biological substances.

- Energy Storage: In lithium-sulphur batteries, dilithium sulphite plays a critical role in the reduction process of sulphur during cycling, enhancing battery performance and efficiency .

Research has indicated that dilithium sulphite interacts with various organic molecules, particularly in the context of lithium-sulphur batteries. The binding energies between polysulfides and solvents have been studied to optimize battery performance. These interactions are influenced by factors such as the electron density patterns of the molecules involved, which affect charge transfer during the battery's operation .

Dilithium sulphite shares similarities with other lithium compounds but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Lithium Sulphide | Used in energy storage; reacts vigorously with water. | |

| Lithium Sulphate | More stable than dilithium sulphite; used in fertilizers. | |

| Lithium Thiosulfate | Contains more sulfur; used in photographic processes. |

Dilithium sulphite's unique properties stem from its specific ionic structure and reactivity profile, making it particularly useful in applications involving both chemical synthesis and biological detection .

Traditional Synthetic Routes

Reaction of Lithium Hydroxide with Sulphur Dioxide

The most direct and commonly employed method for synthesizing dilithium sulphite involves the reaction between lithium hydroxide and sulphur dioxide in aqueous media. This acid-base neutralization reaction proceeds according to the following chemical equation:

In this reaction, sulphur dioxide functions as an acid (specifically, the anhydride of sulphurous acid), while lithium hydroxide serves as the base. The reaction typically proceeds rapidly at room temperature, making it suitable for both laboratory and industrial applications. The reaction is exothermic and results in the formation of dilithium sulphite along with water as a byproduct. The process requires careful control of reaction conditions, including temperature and concentration, to ensure complete conversion and high purity of the final product.

Industrial Production via Lithium Carbonate and SO₂

For industrial-scale production, dilithium sulphite is frequently synthesized through the reaction of lithium carbonate with sulphur dioxide. This reaction follows the equation:

Li₂CO₃ + SO₂ → Li₂SO₃ + CO₂

This method is particularly advantageous for large-scale production due to the ready availability and lower cost of lithium carbonate compared to lithium hydroxide. The reaction generates carbon dioxide as a byproduct, which can be easily separated from the reaction mixture. Industrial implementations of this synthesis route typically employ specialized reactors designed to handle gaseous sulphur dioxide efficiently while maintaining uniform reaction conditions.

Advanced Synthesis Techniques

Hydrazine Hydrate-Mediated Redox Reactions

Recent developments in the synthesis of sulphur-containing compounds have explored the use of hydrazine hydrate as a mediator in redox reactions. While direct application to dilithium sulphite synthesis is still emerging, the principles established in related systems show significant promise. In these reactions, hydrazine hydrate (N₂H₄·H₂O) serves as a powerful reducing agent capable of breaking cyclo-sulphur structures and forming soluble polysulphides.

Although primarily studied for sulphur-graphene composites, the approach has potential applications for dilithium sulphite synthesis, particularly when starting from oxidized sulphur species. The technique offers advantages in terms of reaction homogeneity and control over product morphology. The use of hydrazine hydrate has been shown to facilitate the formation of well-defined, crystalline products in similar sulphur compound syntheses.

Hydrogen Reduction of Lithium Sulphate Precursors

Another advanced approach involves the hydrogen reduction of lithium sulphate (Li₂SO₄) precursors. While this method has been more extensively studied for the production of lithium sulphide (Li₂S), the underlying principles and intermediate reactions provide valuable insights for dilithium sulphite synthesis as well.

Hydrogen gas serves as a clean reducing agent that avoids the introduction of carbon-based impurities often associated with traditional carbothermal reduction methods. The process typically involves heating lithium sulphate under a hydrogen atmosphere at controlled temperatures, resulting in stepwise reduction.

Researchers have demonstrated that this approach circumvents many disadvantages of traditional methods, including side reactions, complicated purification processes, and the emission of greenhouse gases. The resulting products exhibit high purity and improved performance characteristics when used in materials applications.

Industrial vs. Laboratory-Scale Production

Cost-Effectiveness and Scalability Analyses

The selection of synthesis routes for dilithium sulphite production varies significantly between laboratory and industrial settings, with cost considerations playing a crucial role. The table below compares key economic factors across different synthesis methods:

| Production Method | Raw Material Cost | Equipment Requirements | Energy Consumption | Scalability Factor | Waste Management |

|---|---|---|---|---|---|

| LiOH + SO₂ | Medium-High | Low | Low | Medium | Simple (H₂O only) |

| Li₂CO₃ + SO₂ | Low-Medium | Medium | Low-Medium | High | Medium (CO₂ handling) |

| H₂ Reduction | Medium | High | High | Medium | Low (H₂O only) |

| Hydrazine-Mediated | High | Medium | Medium | Low | Complex |

For industrial applications, the lithium carbonate route offers significant advantages in terms of raw material cost and scalability, making it the preferred method for large-scale production. The reaction can be efficiently conducted in continuous flow reactors, which further enhances productivity and reduces operational costs. However, this method requires careful monitoring and control of sulphur dioxide emissions to comply with environmental regulations.

Laboratory-scale synthesis typically favors the lithium hydroxide route due to its simplicity, milder conditions, and minimal equipment requirements. This approach allows for precise control over reaction parameters and is particularly suitable for producing high-purity dilithium sulphite for analytical or research applications.

Purity Optimization Strategies

Achieving high purity dilithium sulphite is critical for many applications, particularly in advanced materials research and battery technology. Several strategies have been developed to optimize product purity:

Recrystallization Techniques: Multiple recrystallization steps using controlled temperature gradients can significantly enhance product purity. The solubility of dilithium sulphite in water enables efficient separation from common impurities.

Controlled Reaction Atmosphere: Performing syntheses under inert gas atmospheres (argon or nitrogen) prevents unwanted oxidation reactions that could lead to the formation of lithium sulphate contaminants.

Precursor Purification: Extensive purification of starting materials, particularly lithium sources, can dramatically improve final product purity. This is especially important for removing transition metal contaminants that might affect electrochemical performance.

Advanced Filtration and Washing Protocols: Sequential washing with appropriate solvents can effectively remove soluble impurities while minimizing product loss. Techniques such as cross-flow filtration have shown promise for industrial-scale purification.

Table 2: Purity Levels Achievable Through Different Optimization Strategies

| Purification Strategy | Typical Purity Achieved | Major Contaminants Removed | Process Complexity | Yield Retention (%) |

|---|---|---|---|---|

| Single Recrystallization | 98.0-99.0% | Water-soluble salts | Low | 85-90 |

| Multiple Recrystallization | 99.5-99.8% | Most ionic impurities | Medium | 70-80 |

| Controlled Atmosphere Synthesis | 99.0-99.5% | Oxidized species | Medium | 90-95 |

| Combined Approaches | >99.9% | Nearly all impurities | High | 60-75 |

Research has shown that purity optimization is particularly critical when dilithium sulphite is intended for use in electrochemical applications, where even trace impurities can significantly impact performance characteristics.

Dilithium sulphite (Li₂SO₃) exhibits diverse chemical reactivity patterns that are fundamental to understanding its behavior in various chemical systems . The compound demonstrates remarkable versatility in chemical transformations, participating in oxidation, reduction, and substitution reactions under different conditions . These transformation mechanisms are governed by both thermodynamic favorability and kinetic accessibility, making dilithium sulphite a compound of significant interest in chemical research [4].

Oxidation Pathways

The oxidation chemistry of dilithium sulphite represents one of the most thoroughly studied aspects of its reactivity profile . Under oxidizing conditions, the sulphite ion undergoes a two-electron oxidation process that fundamentally alters the oxidation state of sulfur from +4 to +6 [9].

Conversion to Lithium Sulphate (Li₂SO₄)

The oxidation of dilithium sulphite to lithium sulphate constitutes the most thermodynamically favorable transformation pathway under aerobic conditions [10]. This reaction proceeds according to the following stoichiometry:

Li₂SO₃ + ½O₂ → Li₂SO₄

Research has demonstrated that this conversion exhibits excellent yield characteristics, with complete transformation achievable under appropriate reaction conditions [9]. The reaction mechanism involves the insertion of an oxygen atom into the sulfur coordination sphere, resulting in the formation of the tetrahedral sulfate anion .

Thermodynamic analysis reveals that the conversion to lithium sulphate is highly exergonic, with significant negative free energy changes driving the reaction forward [29]. The process exhibits retrograde solubility characteristics, where the solubility of the product decreases with increasing temperature, a property shared with few inorganic compounds [10].

| Parameter | Li₂SO₃ | Li₂SO₄ |

|---|---|---|

| Molecular Weight | 94.0 g/mol | 109.9 g/mol [7] |

| Solubility Behavior | Normal | Retrograde [10] |

| Thermal Stability | Decomposes at 445°C [4] | Stable to >900°C [10] |

Role of Oxidizing Agents (e.g., H₂O₂, KMnO₄)

Hydrogen peroxide serves as one of the most effective oxidizing agents for the conversion of dilithium sulphite to lithium sulphate [9]. The reaction proceeds via a direct two-electron transfer mechanism:

Li₂SO₃ + H₂O₂ → Li₂SO₄ + H₂O

Studies have shown that hydrogen peroxide oxidation exhibits rapid kinetics, with complete conversion achievable within 15 minutes under optimized conditions [9]. The reaction demonstrates high selectivity, producing lithium sulphate with minimal side product formation [8].

Potassium permanganate represents another potent oxidizing agent capable of facilitating this transformation [14]. The permanganate ion undergoes reduction while simultaneously oxidizing the sulphite species, resulting in the formation of manganese dioxide and lithium sulphate as primary products [14].

Research has established that the choice of oxidizing agent significantly influences both reaction kinetics and product distribution [9]. Hydrogen peroxide generally provides superior control over reaction conditions and yields cleaner product profiles compared to permanganate-based oxidations [8] [9].

Reduction Pathways

The reduction chemistry of dilithium sulphite opens pathways to lower oxidation state sulfur compounds, particularly lithium sulphide [11]. These transformations require carefully controlled conditions to achieve selective product formation.

Synthesis of Lithium Sulphide (Li₂S) via H₂ Reduction

Hydrogen reduction of dilithium sulphite represents a clean and efficient synthetic route to lithium sulphide [11]. The overall transformation follows the stoichiometry:

Li₂SO₃ + 3H₂ → Li₂S + 3H₂O

Experimental studies have shown that the reduction proceeds through multiple intermediate stages, with the progressive removal of oxygen atoms from the sulphite structure [11]. The process requires elevated temperatures and hydrogen pressures to achieve complete conversion, typically operating in the range of 500-700°C [11] [33].

| Reaction Conditions | Temperature (°C) | Pressure (atm) | Conversion (%) |

|---|---|---|---|

| Mild | 500 | 1-5 | 65-80 |

| Moderate | 600 | 5-10 | 85-95 |

| Aggressive | 700 | 10-20 | >95 |

Thermodynamic and Kinetic Controls

The reduction of dilithium sulphite is governed by complex thermodynamic and kinetic factors that determine reaction feasibility and product selectivity [12] [30]. Thermodynamic analysis indicates that the formation of lithium sulphide becomes increasingly favorable at elevated temperatures, where entropy contributions overcome enthalpy penalties [12].

Kinetic studies reveal that the reaction proceeds through a series of elementary steps involving hydrogen adsorption, surface reaction, and product desorption [11] [12]. The rate-determining step typically involves the cleavage of sulfur-oxygen bonds, which requires significant activation energy [12].

Computational modeling has provided insights into the energy landscape of these transformations, revealing transition state structures and activation barriers that govern reaction rates [21] [22]. These studies indicate that the presence of catalytic surfaces can significantly lower activation energies and enhance reaction kinetics [21].

Substitution Reactions

Dilithium sulphite participates in various substitution reactions where the sulphite anion is replaced by other anionic species [15]. These reactions are particularly important in materials chemistry applications.

Halogenation Reactions (e.g., Cl₂ → LiCl + SO₂)

The reaction of dilithium sulphite with molecular chlorine represents a classical example of halogen substitution chemistry [16]. The transformation proceeds according to:

Li₂SO₃ + Cl₂ → 2LiCl + SO₂

This reaction demonstrates the nucleophilic character of the sulphite anion and its ability to undergo displacement by halogen species [16]. The reaction proceeds through a concerted mechanism involving simultaneous bond formation and cleavage [16].

Research has shown that chlorination of lithium compounds can lead to enhanced ionic conductivity in solid-state applications [15] [17]. The substitution of chloride for sulfur-containing anions has been demonstrated to stabilize higher symmetry phases with improved lithium ion mobility [15].

Studies on related lithium sulfide-chloride systems have revealed that halogenation can increase ionic conductivity by factors of 10³ compared to pure sulfide phases [15] [18]. This enhancement is attributed to the creation of three-dimensional diffusion pathways facilitated by structural disorder [15].

Mechanistic Insights into Sulfur Species Intermediates

The mechanistic pathways of substitution reactions involving dilithium sulphite often proceed through sulfur-containing intermediate species [19]. These intermediates play crucial roles in determining reaction selectivity and product distribution.

Spectroscopic studies have identified various sulfur species that form during substitution processes, including polysulfide anions and sulfur radicals [19] [32]. The formation and stability of these intermediates are influenced by reaction conditions, solvent effects, and the presence of other chemical species [19].

Research on lithium-sulfur battery systems has provided detailed insights into the chemistry of sulfur intermediates [5] [6]. These studies reveal that sulfur species can undergo complex rearrangement reactions, including disproportionation and recombination processes [5] [26].

Advanced analytical techniques, including in situ X-ray photoelectron spectroscopy and Raman spectroscopy, have enabled real-time monitoring of intermediate species formation and transformation [26] [27]. These measurements provide direct evidence for the mechanisms proposed in theoretical studies [27].

Computational Modeling

Computational approaches have become indispensable tools for understanding the chemical reactivity of dilithium sulphite at the molecular level [21] [22]. These methods provide detailed insights into reaction mechanisms, energetics, and kinetics that are often difficult to obtain experimentally.

DFT Studies on Reaction Energetics

Density Functional Theory calculations have been extensively employed to investigate the thermodynamics and kinetics of dilithium sulphite transformations [21] [22] [23]. These studies provide quantitative predictions of reaction energies, activation barriers, and transition state structures [21].

Recent DFT investigations have focused on the interaction between lithium sulfur compounds and various surfaces, revealing binding energies and adsorption geometries that govern reactivity [21] [23]. The calculations demonstrate that surface interactions can significantly modify the electronic structure of sulfur species, leading to enhanced reactivity [21].

Computational studies have also examined the role of solvation effects on reaction energetics, particularly in aqueous and organic solvent systems [27]. These investigations reveal that solvent molecules can stabilize certain intermediate species and alter reaction pathways [27].

| Reaction Type | Activation Energy (eV) | Reaction Energy (eV) | Method |

|---|---|---|---|

| Oxidation | 0.8-1.2 | -2.1 to -2.8 | DFT-PBE [21] |

| Reduction | 1.2-1.8 | -1.5 to -2.2 | DFT-B3LYP [27] |

| Substitution | 0.5-0.9 | -0.8 to -1.5 | DFT-HSE [21] |

Machine Learning Force Fields (ML-FF) for Reaction Dynamics

Machine Learning Force Fields represent a revolutionary approach to studying the dynamic behavior of lithium sulfur systems [25] [22]. These methods combine the accuracy of quantum mechanical calculations with the computational efficiency required for large-scale molecular dynamics simulations [25].

Recent developments in ML-FF methodology have enabled the investigation of lithium ion transport mechanisms in complex sulfur-containing systems [25]. These studies reveal that lithium ions can exhibit both self-diffusion and collective motion patterns, with important implications for understanding reaction kinetics [25].

The application of deep neural network methods to lithium compound systems has achieved remarkable accuracy in predicting structural and dynamical properties [25]. These models can reproduce experimental observables such as ionic conductivity and activation energies with high fidelity [25].

Machine learning approaches have also been employed to predict the stability and reactivity of new lithium sulfur compounds [23]. These predictive capabilities enable the rational design of materials with tailored properties for specific applications [23] [22].

Advanced ML-FF simulations have provided insights into the molecular-level mechanisms of phase transitions and chemical transformations in lithium sulfur systems [25]. These studies reveal the role of thermal fluctuations and cooperative effects in governing reaction pathways [25].

GHS Hazard Statements

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant